![molecular formula C23H20N2O B13092225 1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of a cyclopropylmethyl group and two phenyl groups attached to the imidazole ring, making it a unique and potentially valuable molecule for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of cyclopropylmethylamine with 3,5-diphenyl-1H-benzo[d]imidazole-2-carboxylic acid under acidic conditions. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidazole ring. The reaction is carried out at elevated temperatures, usually between 80-120°C, to ensure complete conversion of the starting materials to the desired product.
In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of the key intermediates, followed by their subsequent coupling and cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.
Substitution: The phenyl groups attached to the imidazole ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents, leading to the formation of substituted imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: Researchers use this compound to study the mechanisms of action of imidazole-based drugs and to explore their interactions with enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to disrupt the metabolic pathways of pests and weeds.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of antimicrobial activity, the compound may disrupt the cell membrane integrity or interfere with the synthesis of essential biomolecules in microorganisms. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar imidazole derivatives, such as:
1-(Benzyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one: This compound has a benzyl group instead of a cyclopropylmethyl group, which may result in different biological activities and chemical reactivity.
1-(Cyclopropylmethyl)-2-phenyl-1H-benzo[d]imidazol-5-amine: This derivative has an amine group at the 5-position, which can influence its interaction with biological targets and its overall pharmacological profile.
1-(Cyclopropylmethyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one: The presence of a single phenyl group may affect the compound’s stability, solubility, and reactivity compared to the diphenyl-substituted analog.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20N2O |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3,5-diphenylbenzimidazol-2-one |
InChI |
InChI=1S/C23H20N2O/c26-23-24(16-17-11-12-17)21-14-13-19(18-7-3-1-4-8-18)15-22(21)25(23)20-9-5-2-6-10-20/h1-10,13-15,17H,11-12,16H2 |
InChI Key |
MGICDAUXMJONEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=C(C=C(C=C3)C4=CC=CC=C4)N(C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13092155.png)
![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)

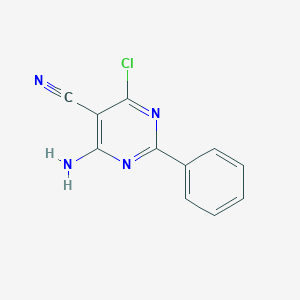
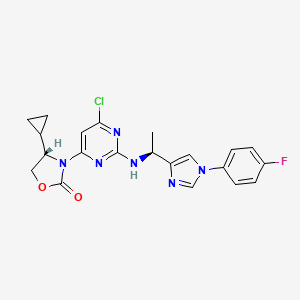
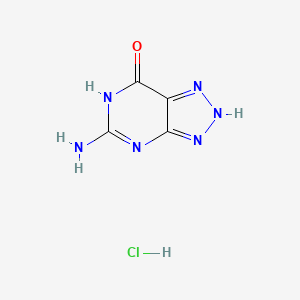
![Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen](/img/structure/B13092185.png)

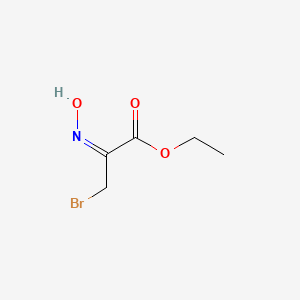
![3-[2-(Pyridin-4-yl)ethyl]morpholine](/img/structure/B13092201.png)
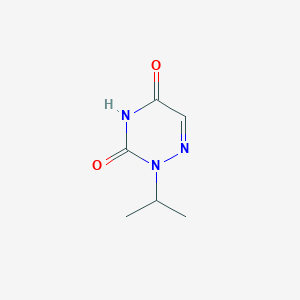
![4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13092216.png)
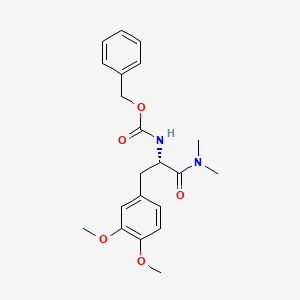
![5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13092224.png)
